![molecular formula C16H21NO3 B3011076 tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate CAS No. 566899-60-3](/img/structure/B3011076.png)
tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl compounds are often used in organic chemistry due to their stability and the ease with which the tert-butyl group can be removed . The compound you mentioned, “tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate”, likely has similar properties. It is a pyrrolidine derivative, which are often used as building blocks in the synthesis of natural products and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of “tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate” would likely include a pyrrolidine ring, a benzoyl group, and a tert-butyl ester group . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis
Tert-butyl compounds are generally nonpolar and have low melting and boiling points . They are also usually insoluble in water but soluble in organic solvents .Scientific Research Applications
- tert-Butyl (2-aminophenyl)carbamate serves as a versatile reagent in synthetic chemistry. It can act as a redox-active ligand and participate in various chemical transformations.
- Researchers explore its potential as a monomer building block for creating conducting polymers .
- Benzimidazoles exhibit broad-spectrum disease activity, making them valuable in drug discovery .
- Researchers aim to replace existing benzoxa-diazoles in potent anti-tubercular compounds with benzimidazoles derived from this compound .
- Polymorph I crystallizes in a non-centrosymmetric monoclinic space group, while polymorph II exhibits different crystal packing and conformational variations .
- tert-Butyl carbazole modification can lead to high triplet state energy levels, enhancing the efficiency of organic solar cells .
Synthetic Chemistry and Ligand Design
Benzimidazole Synthesis
Crystallography and Polymorphism
Organic Solar Cells
Chlorination Reactions
Mechanism of Action
Mode of Action:
The tert-butyl group in this compound plays a crucial role. It is a bulky substituent that can influence reactivity and binding interactions. While we lack precise details for this specific compound, we can draw insights from the broader chemistry of tert-butyl groups.
- Steric Effects: The tert-butyl group’s steric bulk can hinder nucleophilic substitution reactions, such as those in Williamson ether synthesis or SN2 reactions . This suggests that the compound may interact with its target through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) rather than direct covalent bonds.
Biochemical Pathways:
Without specific data on this compound, we can’t pinpoint exact pathways. Tert-butyl groups have relevance in biosynthetic and biodegradation pathways . It’s possible that tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate affects metabolic pathways or enzymatic reactions.
Action Environment:
Environmental factors (pH, temperature, solvent) can affect the compound’s stability, efficacy, and bioavailability. For instance:
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQDKMPOKJENLS-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2R)-2-benzoylpyrrolidine-1-carboxylate |
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